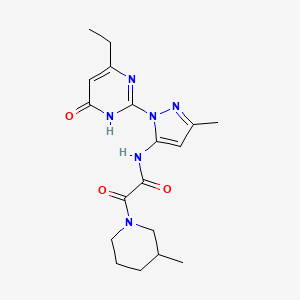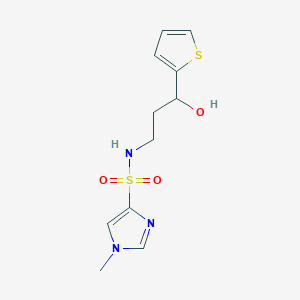
3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal cells, and inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide in lab experiments is its potential therapeutic properties. It has been shown to have anticancer, antifungal, and antiviral activities, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential therapeutic properties in vivo and in clinical trials. Additionally, research could focus on developing derivatives of this compound with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of 3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide has been achieved using different methods. One method involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-5-chloro-3,4,6-trichloropyridine to obtain the final product.
Applications De Recherche Scientifique
3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide has been studied for its potential therapeutic properties. It has been found to have anticancer, antifungal, and antiviral activities. In one study, it was shown to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to have antifungal activity against several fungal strains. It has also been shown to have antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4N4OS/c15-7-8(16)10(19-11(18)9(7)17)13(23)21-14-20-12(22-24-14)6-4-2-1-3-5-6/h1-5H,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOOTFKYENSPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2520989.png)

![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)

![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)
![N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520999.png)
![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide](/img/structure/B2521001.png)
![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)
![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)

